L-serine-d7

Vue d'ensemble

Description

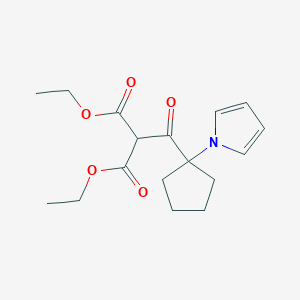

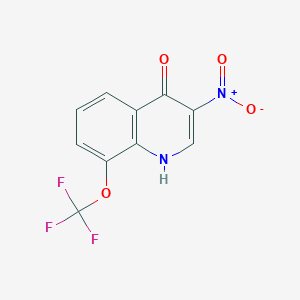

L-serine-d7 is an internal standard for the quantification of L-serine . It is a non-essential amino acid produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .

Synthesis Analysis

L-serine is synthesized from 3-phosphoglycerate in a multistep biosynthesis. The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) . The first reaction, catalyzed by PGDH, is strongly shifted towards the reagents, and coupling to the following step by PSAT is required to push the equilibrium towards L-serine formation .Molecular Structure Analysis

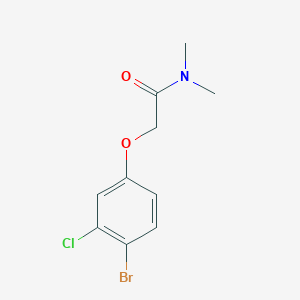

The molecular formula of L-serine-d7 is C3D7NO3 . The InChi Code is InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 .Chemical Reactions Analysis

L-serine is a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a role in the formation of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .Physical And Chemical Properties Analysis

L-serine-d7 is a solid substance . It is soluble in water . The molecular weight is 112.1 .Applications De Recherche Scientifique

Importance in Cellular Metabolism

L-serine plays a crucial role in several cellular metabolic pathways. It is a nonessential amino acid vital for the biosynthesis of proteins, neurotransmission, and the synthesis of complex molecules like sphingolipids, phospholipids, and sulphur-containing amino acids. Its hydroxyl side-chain contributes to the polarity of proteins, and it serves as a primary site for binding a phosphate group, which is essential in regulating protein function. L-serine is also a precursor for other amino acids and essential compounds, including phosphatidylserine, sphingomyelin, glycine, and d-serine, emphasizing its central role in cellular metabolism and homeostasis (Holeček, 2022).

Role in Neurobiology

D-serine, derived from L-serine, is a significant neurotransmitter in the human central nervous system (CNS). It binds to N-methyl-D-aspartate receptors (NMDARs), mediating several vital physiological and pathological processes, including synaptic plasticity and neurotoxicity. These functions highlight the essential role of D-serine, a product of L-serine, as a determinant of NMDAR-mediated neurotransmission in the mammalian CNS (Bardaweel et al., 2014).

Implications in Disease and Development

L-serine's significance extends to its involvement in disease and development. Congenital defects in L-serine synthesizing enzymes present with severe neurological abnormalities, underscoring the importance of this pathway in brain development and function. L-serine and its metabolic products are being investigated for therapeutic use in a range of diseases, including primary disorders of serine metabolism, diabetic neuropathy, hyperhomocysteinemia, and neurodegenerative diseases like amyotrophic lateral sclerosis. Its potential as a conditionally essential amino acid, particularly in disorders where humans cannot synthesize L-serine in sufficient quantities, is a subject of ongoing research (de Koning et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)